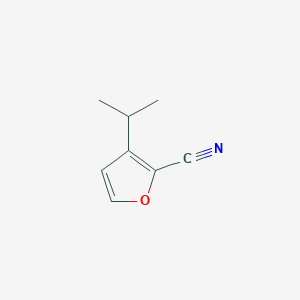
(6-Brom-1,3-benzoxazol-2-yl)methanol
Übersicht
Beschreibung
(6-Bromo-1,3-benzoxazol-2-yl)methanol: is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the benzoxazole ring makes this compound unique
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate: (6-Bromo-1,3-benzoxazol-2-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Antimicrobial Agents: Benzoxazole derivatives, including (6-Bromo-1,3-benzoxazol-2-yl)methanol, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Anticancer Research: Some benzoxazole derivatives have demonstrated anticancer activity, making (6-Bromo-1,3-benzoxazol-2-yl)methanol a compound of interest in cancer research.
Industry:
Wirkmechanismus
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of electron-withdrawing groups has been shown to improve antimicrobial activity .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenol, which undergoes bromination to introduce a bromine atom at the 6th position.
Cyclization: The brominated 2-aminophenol is then subjected to cyclization with formaldehyde to form the benzoxazole ring.
Hydroxymethylation: Finally, the benzoxazole derivative is treated with formaldehyde and a base to introduce the hydroxymethyl group at the 2nd position, yielding (6-Bromo-1,3-benzoxazol-2-yl)methanol.
Industrial Production Methods: While specific industrial production methods for (6-Bromo-1,3-benzoxazol-2-yl)methanol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-Bromo-1,3-benzoxazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of (6-Bromo-1,3-benzoxazol-2-yl)formaldehyde or (6-Bromo-1,3-benzoxazol-2-yl)carboxylic acid.
Reduction: Formation of (6-Bromo-1,3-benzoxazol-2-yl)methane.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- (6-Chloro-1,3-benzoxazol-2-yl)methanol
- (6-Fluoro-1,3-benzoxazol-2-yl)methanol
- (6-Iodo-1,3-benzoxazol-2-yl)methanol
Comparison:
- Uniqueness: The presence of a bromine atom in (6-Bromo-1,3-benzoxazol-2-yl)methanol provides unique reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is a good leaving group, making the compound more reactive in substitution reactions .
- Applications: While all these compounds have potential applications in medicinal chemistry and material science, the specific properties and reactivity of (6-Bromo-1,3-benzoxazol-2-yl)methanol make it particularly valuable for certain synthetic routes and biological studies .
Eigenschaften
IUPAC Name |
(6-bromo-1,3-benzoxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCHTRDDAURDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-57-8 | |
| Record name | (6-BROMO-1,3-BENZOXAZOL-2-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)










![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)

